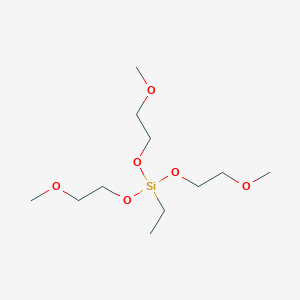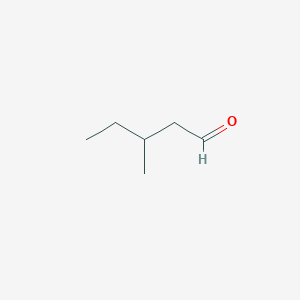
5-Phenylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylhexan-2-one is an organic compound with the molecular formula C12H16O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenylhexan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 2-hexanone in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods
On an industrial scale, this compound is produced through the oxidation of 5-phenyl-2-hexanol. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carefully monitored to prevent over-oxidation and to maximize the yield of the desired ketone.
Chemical Reactions Analysis
Types of Reactions
5-Phenylhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols, such as 5-phenyl-2-hexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents (e.g., phenylmagnesium bromide) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols (e.g., 5-phenyl-2-hexanol).
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
5-Phenylhexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used as a solvent and in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of 5-Phenylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Hexanone: A simpler ketone with a similar structure but without the phenyl group.
5-Phenyl-2-pentanone: Similar structure but with one less carbon in the chain.
Acetophenone: Contains a phenyl group bonded directly to the carbonyl carbon.
Uniqueness
5-Phenylhexan-2-one is unique due to the presence of both a phenyl group and a hexanone chain. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
18216-74-5 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
5-phenylhexan-2-one |
InChI |
InChI=1S/C12H16O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
UBTPKYDISLNBLJ-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(CCC(=O)C)C1=CC=CC=C1 |
Key on ui other cas no. |
18216-74-5 |
Synonyms |
5-Phenyl-2-hexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)


![1-amino-4-[4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]anilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B96238.png)
